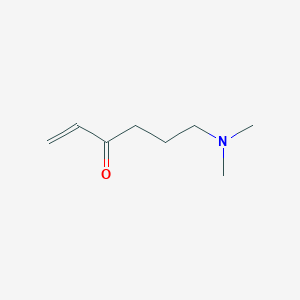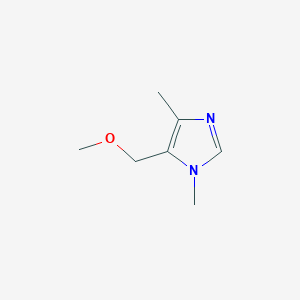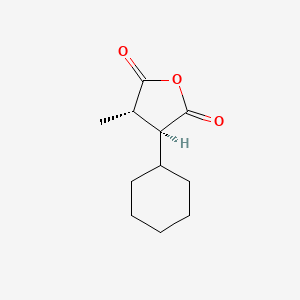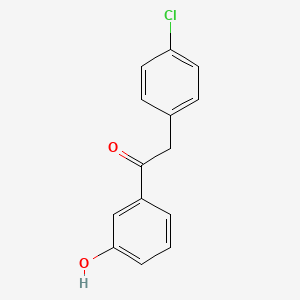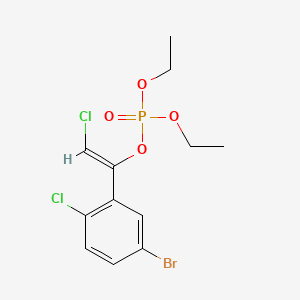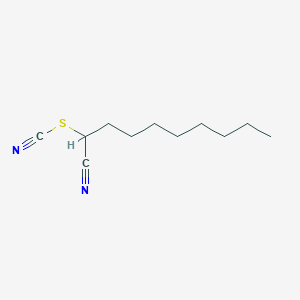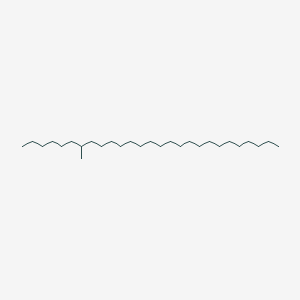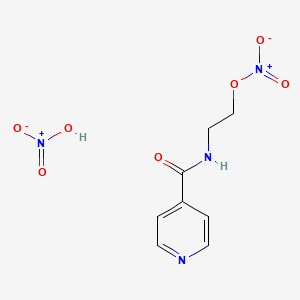
Nitric acid;2-(pyridine-4-carbonylamino)ethyl nitrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Nitric acid;2-(pyridine-4-carbonylamino)ethyl nitrate is a compound that combines the properties of nitric acid and pyridine derivatives. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyridine ring and a nitrate ester group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of nitric acid;2-(pyridine-4-carbonylamino)ethyl nitrate typically involves the nitration of pyridine derivatives. One common method is the nitration of pyridine with nitric acid in the presence of trifluoroacetic anhydride . This reaction yields nitropyridines, which can then be further modified to produce the desired compound.
Industrial Production Methods
Industrial production of this compound often involves large-scale nitration processes. These processes use concentrated nitric acid and sulfuric acid mixtures to achieve high yields. The reaction conditions are carefully controlled to ensure the safety and efficiency of the production process .
化学反应分析
Types of Reactions
Nitric acid;2-(pyridine-4-carbonylamino)ethyl nitrate undergoes various chemical reactions, including:
Oxidation: The nitrate ester group can be oxidized to form nitro compounds.
Reduction: Reduction reactions can convert the nitrate ester group to amines.
Substitution: Electrophilic aromatic substitution reactions can occur on the pyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate and hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride and stannous chloride.
Substitution reagents: Such as halogens and nitrating agents.
Major Products Formed
The major products formed from these reactions include nitro compounds, amines, and substituted pyridines. These products have various applications in different fields .
科学研究应用
Nitric acid;2-(pyridine-4-carbonylamino)ethyl nitrate has several scientific research applications, including:
Chemistry: Used as a nitrating agent and intermediate in organic synthesis.
Biology: Studied for its potential effects on biological systems, including its role as a vasodilator.
Medicine: Investigated for its potential therapeutic applications, particularly in cardiovascular diseases.
Industry: Used in the production of drugs, dyes, and perfumes.
作用机制
The mechanism of action of nitric acid;2-(pyridine-4-carbonylamino)ethyl nitrate involves the release of nitric oxide (NO), which acts as a signaling molecule. This compound activates guanylate cyclase, leading to the production of cyclic guanosine monophosphate (cGMP). The increase in cGMP levels results in vasodilation and other physiological effects . The molecular targets include potassium channels and endothelial nitric oxide synthase .
相似化合物的比较
Similar Compounds
Similar compounds include:
Ethyl nitrate: An ester of nitric acid used in organic synthesis.
Methyl nitrate: Another nitrate ester with similar properties.
Nicorandil: A compound with both nitrate and pyridine components, used as a vasodilator.
Uniqueness
Nitric acid;2-(pyridine-4-carbonylamino)ethyl nitrate is unique due to its combination of a pyridine ring and a nitrate ester group. This structure allows it to have specific applications in both organic synthesis and medical research, distinguishing it from other nitrate esters .
属性
CAS 编号 |
65141-48-2 |
|---|---|
分子式 |
C8H10N4O7 |
分子量 |
274.19 g/mol |
IUPAC 名称 |
nitric acid;2-(pyridine-4-carbonylamino)ethyl nitrate |
InChI |
InChI=1S/C8H9N3O4.HNO3/c12-8(7-1-3-9-4-2-7)10-5-6-15-11(13)14;2-1(3)4/h1-4H,5-6H2,(H,10,12);(H,2,3,4) |
InChI 键 |
JDQCFBHNDYAODG-UHFFFAOYSA-N |
规范 SMILES |
C1=CN=CC=C1C(=O)NCCO[N+](=O)[O-].[N+](=O)(O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(Carboxymethyl)-N-[(2-hydroxyphenyl)methyl]-L-aspartic acid](/img/structure/B14485642.png)
![N-(4-{[2-(Dimethylamino)ethyl]amino}-4-methylpentan-2-ylidene)hydroxylamine](/img/structure/B14485650.png)
